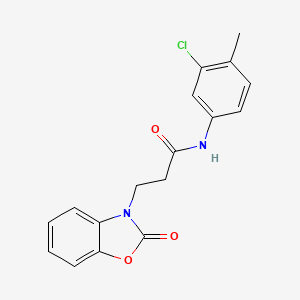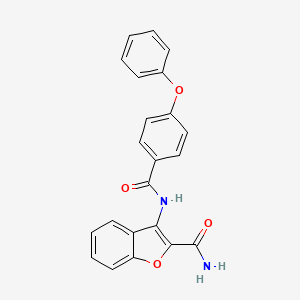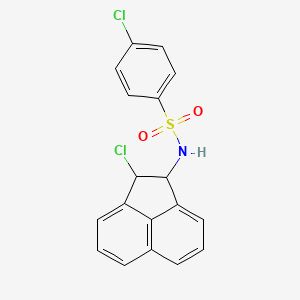![molecular formula C17H13BrN2O2 B6576453 (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-77-1](/img/structure/B6576453.png)
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, or 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide for short, is a synthetic chromene-based compound used in a variety of scientific research applications. It is an important tool for the investigation of biological processes, as it has been shown to have a number of distinct biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been widely used in scientific research. It has been used in the study of cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the molecular mechanisms of action of drugs and to study the pharmacological properties of various compounds. Additionally, it has been used in the study of protein-protein interactions and the regulation of gene expression.
Wirkmechanismus
The mechanism of action of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it has been shown to inhibit the activity of other enzymes, including lipoxygenase, phospholipase A2, and 5-lipoxygenase.
Biochemical and Physiological Effects
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as neuroprotective effects. Additionally, it has been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it has been shown to have a number of distinct biochemical and physiological effects, making it a useful tool for the investigation of biological processes.
However, there are a number of limitations to the use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent results. Additionally, the compound is relatively unstable and can degrade quickly in the presence of light or heat.
Zukünftige Richtungen
There are a number of potential future directions for the study of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into the compound’s interactions with other compounds and its potential use as a drug delivery system could be explored. Finally, further studies into the compound’s ability to modulate gene expression and its potential use as a biomarker could be conducted.
Synthesemethoden
The synthesis of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported by several methods. The most common method is an acid-catalyzed condensation reaction between 4-methyl phenylhydrazine and 2-bromo-3-carboxy chromene. This reaction is carried out in the presence of a catalytic amount of sulfuric acid at temperatures ranging from 120-130°C. The product is then purified by column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
6-bromo-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-2-5-13(6-3-10)20-17-14(16(19)21)9-11-8-12(18)4-7-15(11)22-17/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIAFBMRDFVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B6576370.png)
![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)
![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576391.png)

![N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6576394.png)
![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)
![N-(3-ethylphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6576407.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)
![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576427.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)
![1-tert-butyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6576436.png)

